molecular formula C13H21N3S2 B12746852 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- CAS No. 126647-16-3

1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo-

Cat. No.: B12746852
CAS No.: 126647-16-3
M. Wt: 283.5 g/mol
InChI Key: CJWVDKJZEARXDT-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- is a complex organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- typically involves the reaction of pyrrolidine derivatives with ethanethioamide under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- include other thioamides and pyrrolidine derivatives. Examples include:

  • Thioacetamide
  • Pyrrolidine-2-thione
  • N-Methylpyrrolidine-2-thione

Uniqueness

The uniqueness of 1-Pyrrolidineethanethioamide, N-(hexahydro-1-methyl-2H-azepin-2-ylidene)-2-thioxo- lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique combination of functional groups and molecular configuration makes it a valuable compound for research and industrial applications.

Properties

CAS No.

126647-16-3

Molecular Formula

C13H21N3S2

Molecular Weight

283.5 g/mol

IUPAC Name

N-(1-methylazepan-2-ylidene)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide

InChI

InChI=1S/C13H21N3S2/c1-15-8-4-2-3-6-11(15)14-12(17)10-16-9-5-7-13(16)18/h2-10H2,1H3

InChI Key

CJWVDKJZEARXDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCC1=NC(=S)CN2CCCC2=S

Origin of Product

United States

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